molecular formula C13H21N7O2S B2446569 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-14-4

3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2446569
CAS No.: 1070862-14-4
M. Wt: 339.42
InChI Key: AIQBJOWHKFAUOJ-UHFFFAOYSA-N
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Description

3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex heterocyclic compound that combines several functional groups, including a triazole ring, a pyrimidine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions.

  • Construction of the Pyrimidine Ring: : The pyrimidine ring is usually formed through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative. This step may require acidic or basic conditions to facilitate the ring closure.

  • Introduction of the Piperazine Moiety: : The piperazine ring is introduced through nucleophilic substitution reactions. The propylsulfonyl group is typically added via sulfonation reactions using reagents like propylsulfonyl chloride.

  • Final Assembly: : The final compound is assembled by linking the triazole-pyrimidine core with the piperazine moiety through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and propylsulfonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the triazole and pyrimidine rings, potentially altering their electronic properties. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The piperazine moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Halogenated reagents and strong bases are often employed in these reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogenated reagents, strong bases like sodium hydride

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield an aldehyde or carboxylic acid, while reduction of the triazole ring could lead to a dihydrotriazole derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential to treat diseases such as cancer, neurological disorders, and infectious diseases. Its ability to modulate specific biological pathways is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-ethyl-7-(4-(ethylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-ethyl-7-(4-(butylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

The uniqueness of 3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethyl-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N7O2S/c1-3-9-23(21,22)19-7-5-18(6-8-19)12-11-13(15-10-14-12)20(4-2)17-16-11/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQBJOWHKFAUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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